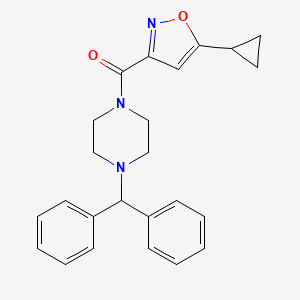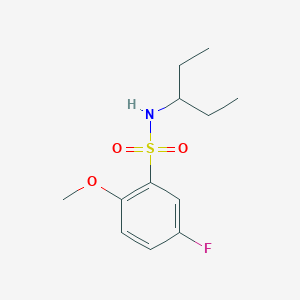![molecular formula C20H31N5O2 B4493753 4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE](/img/structure/B4493753.png)
4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE
Overview
Description
4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE is a nitrogen-containing heterocyclic compound. This compound is known for its potential applications in various fields, including pharmaceuticals and chemical research. Its unique structure, which includes a morpholine ring and a piperazine moiety, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE involves multiple steps. One common method includes the reaction of a pyrimidine derivative with a piperazine compound under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: Triethylamine, palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an HER2 inhibitor in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE involves its interaction with specific molecular targets. In the context of its use as an HER2 inhibitor, the compound binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. This interaction disrupts the signaling pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE: shares similarities with other nitrogen-containing heterocyclic compounds, such as:
Uniqueness
What sets this compound apart is its specific combination of a morpholine ring and a piperazine moiety, which imparts unique chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for targeted research and therapeutic applications .
Properties
IUPAC Name |
cyclohexyl-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-16-21-18(15-19(22-16)24-11-13-27-14-12-24)23-7-9-25(10-8-23)20(26)17-5-3-2-4-6-17/h15,17H,2-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCOHAUUZDZOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-chlorophenyl)-2-ethyl-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4493682.png)

![1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4493691.png)
![1-[(3-CHLOROPHENYL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4493707.png)
![3-{[methyl(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4493709.png)
![3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4493716.png)
![4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B4493722.png)
![2-{3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B4493736.png)
![5-FLUORO-2-METHOXY-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4493749.png)
![7-(2-furylmethyl)-5,6-dimethyl-N-3-pyridinyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4493758.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B4493765.png)
![N-cyclohexyl-4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-methyl-2-pyrimidinamine](/img/structure/B4493771.png)
